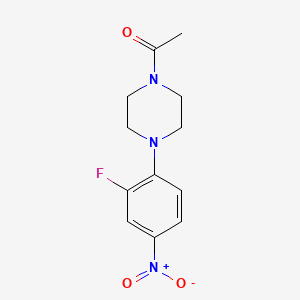

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Descripción general

Descripción

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H14FN3O3 and a molecular weight of 267.26 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and a 2-fluoro-4-nitrophenyl group. It is a solid at room temperature and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the reaction of piperazine with acetyl chloride and 2-fluoro-4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, amines, and substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is primarily investigated for its potential therapeutic applications. The compound's structure suggests possible interactions with various biological pathways, making it a candidate for drug development, particularly in targeting diseases such as cancer and bacterial infections.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies on lung cancer cells (A549) showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis after 48 hours of exposure.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) for several microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

The mechanism behind its antimicrobial activity appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuropharmacology

Piperazine derivatives, including this compound, are often studied for their interactions with neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, indicating potential applications in treating neuropsychiatric disorders.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of piperazine with an acetylating agent and a fluoro-nitrophenyl derivative under basic conditions. Organic solvents like dichloromethane are commonly used, along with bases such as triethylamine to neutralize byproducts formed during the reaction.

Industrial Applications

In addition to its research applications, this compound may find use in the development of new materials and chemical processes due to its unique chemical properties. The versatility of piperazines makes them valuable in various industrial settings, particularly in the synthesis of complex organic molecules.

Case Studies

Study on Lung Cancer Cells : A pivotal study demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 lung cancer cells, suggesting its potential as an anticancer agent.

Antibacterial Efficacy Against Resistant Strains : Another case study highlighted the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus, reinforcing its potential as a lead compound for developing new antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and nitrophenyl groups facilitate binding to active sites, leading to inhibition or activation of the target molecules. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

1-(2-Fluoro-4-nitrophenyl)piperazine: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.

1-Acetyl-4-(4-nitrophenyl)piperazine: Similar structure but without the fluorine atom, affecting its lipophilicity and membrane permeability.

1-Methyl-4-(4-nitrophenyl)piperazine: Contains a methyl group instead of an acetyl group, leading to variations in its pharmacokinetic properties.

These comparisons highlight the unique features of this compound, such as its enhanced lipophilicity and specific binding interactions due to the presence of the acetyl and fluorine groups.

Actividad Biológica

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with acetylating agents and nitrophenyl substituents. The general synthetic route includes:

- Formation of Piperazine Ring : The piperazine core is synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.

- Acetylation : The piperazine derivative undergoes acetylation using acetic anhydride or acetyl chloride.

- Substitution : The introduction of the 2-fluoro-4-nitrophenyl group is achieved through nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. A study demonstrated that similar piperazine derivatives showed effectiveness against various bacterial strains, suggesting that this compound may share similar properties .

Anticancer Activity

The anticancer potential of piperazine derivatives has been explored extensively. For instance, a derivative with a similar structure was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : Piperazine derivatives may act as antagonists or agonists at various receptors, influencing signaling pathways related to inflammation and cancer .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of piperazine-based compounds, revealing that those with nitrophenyl substitutions exhibited enhanced effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded, showing significant potency compared to standard antibiotics .

- Anticancer Studies : Research on related piperazine derivatives showed a reduction in tumor size in xenograft models when treated with these compounds. The study highlighted the IC50 values, indicating effective concentrations for inhibiting cancer cell growth .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD | Enzymatic inhibition |

| Piperazine Derivative A | Antimicrobial | 15 | Bacterial enzymes |

| Piperazine Derivative B | Anticancer | 20 | Cancer cell proliferation |

Propiedades

IUPAC Name |

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOZDCYOYXBNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.